2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide
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Overview
Description
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of bromine, chlorine, and a trimethylphenyl group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide typically involves a multi-step process. One common method includes the following steps:
Bromination and Chlorination: The starting material, hexanamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 6 positions, respectively.
Coupling Reaction: The brominated and chlorinated hexanamide is then coupled with 2,4,6-trimethylphenylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce carboxylic acids.
Scientific Research Applications
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-4-fluoroaniline
- 2-Bromo-6-chloro-4-nitroaniline
- 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H21BrClNO |
---|---|
Molecular Weight |
346.69 g/mol |
IUPAC Name |
2-bromo-6-chloro-N-(2,4,6-trimethylphenyl)hexanamide |
InChI |
InChI=1S/C15H21BrClNO/c1-10-8-11(2)14(12(3)9-10)18-15(19)13(16)6-4-5-7-17/h8-9,13H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
NAEAFRWQSQYOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(CCCCCl)Br)C |
Origin of Product |
United States |
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